4-bromo-1-(2-bromoethyl)-2-nitrobenzene
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Overview
Description
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromoethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethyl)-2-nitrobenzene. The process can be carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Nucleophilic substitution: Products like 4-hydroxy-1-(2-bromoethyl)-2-nitrobenzene or 4-amino-1-(2-bromoethyl)-2-nitrobenzene.
Reduction: 4-bromo-1-(2-bromoethyl)-2-aminobenzene.
Oxidation: 4-bromo-1-(2-carboxyethyl)-2-nitrobenzene.
Scientific Research Applications
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material science: Used in the development of new materials with specific properties.
Chemical biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-chloroethyl)-2-nitrobenzene: Similar structure but with a chlorine atom instead of a bromine atom in the ethyl group.
4-Bromo-1-(2-bromoethyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-Bromo-1-(2-bromoethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1593858-11-7 |
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Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
309 |
Purity |
95 |
Origin of Product |
United States |
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